molecular formula C6H3ClFNO B577968 4-Chloro-3-fluoropicolinaldehyde CAS No. 1260878-78-1

4-Chloro-3-fluoropicolinaldehyde

Cat. No. B577968
M. Wt: 159.544
InChI Key: NFGGDPYDUVFSCH-UHFFFAOYSA-N
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Description

4-Chloro-3-fluoropicolinaldehyde is a chemical compound with the molecular formula C6H3ClFNO . It has a molecular weight of 159.55 . The compound is yellow to brown in solid form .


Molecular Structure Analysis

The InChI code for 4-Chloro-3-fluoropicolinaldehyde is 1S/C6H3ClFNO/c7-4-1-2-9-5(3-10)6(4)8/h1-3H . This code provides a specific description of the molecule’s structure.


Chemical Reactions Analysis

As an intermediate, 4-Chloro-3-fluoropicolinaldehyde can participate in various chemical reactions. For example, it has been used in the synthesis of 4-[4–chloro-3-(trifluoromethyl)-phenyl]-4-piperidinol analogues .


Physical And Chemical Properties Analysis

4-Chloro-3-fluoropicolinaldehyde is a yellow to brown solid . It has a molecular weight of 159.55 and its molecular formula is C6H3ClFNO .

Scientific Research Applications

Analgesic Potential

  • Scientific Field : Medicinal Chemistry
  • Summary of the Application : 4-Chloro-3-fluoropicolinaldehyde has been used in the synthesis of a series of 4-[4–chloro-3-(trifluoromethyl)-phenyl]-4-piperidinol (TFMP) derivatives . These derivatives were designed as pharmacophore models for analgesics .
  • Methods of Application : The TFMP derivatives were synthesized and characterized using various physical and spectral methods, including High-Resolution Electron Impact Mass Spectrometry (HR-EIMS), High-Resolution Fast Atom Bombardment Mass Spectrometry (HR-FABMS), Proton Nuclear Magnetic Resonance (^1H-NMR), Carbon-13 Nuclear Magnetic Resonance (^13C-NMR), Ultraviolet Spectroscopy (UV), and Fourier-Transform Infrared Spectroscopy (FT-IR) .
  • Results or Outcomes : Most of the synthesized compounds displayed potent analgesic efficacy and a range of durations of action, from ultrashort to long . In the presence of naloxone, they displayed a pain-relieving effect . Among the active compounds, 3 (188%), 5 (137%), 6 (162%), and 8 (107%) emerged as the most effective analgesics . They depressed peripheral and centrally mediated pain by opioid-independent systems .

properties

IUPAC Name

4-chloro-3-fluoropyridine-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3ClFNO/c7-4-1-2-9-5(3-10)6(4)8/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFGGDPYDUVFSCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C(=C1Cl)F)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-3-fluoropicolinaldehyde

CAS RN

1260878-78-1
Record name 4-chloro-3-fluoropyridine-2-carbaldehyde
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